[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core substituted with a 2-methylphenyl group and a 4-bromobenzoate ester, making it a subject of study in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imine: Reacting 2-methylbenzaldehyde with naphthalen-2-amine under acidic conditions to form the imine intermediate.
Esterification: The imine intermediate is then reacted with 4-bromobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the 4-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The bromobenzoate moiety can participate in halogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate
- [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-fluorobenzoate
- [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-iodobenzoate
Uniqueness
Compared to its analogs, [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate exhibits unique reactivity due to the presence of the bromine atom, which can engage in specific halogen bonding interactions. This property makes it particularly useful in applications requiring precise molecular recognition and binding.
Properties
Molecular Formula |
C25H18BrNO2 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate |
InChI |
InChI=1S/C25H18BrNO2/c1-17-6-2-5-9-23(17)27-16-22-21-8-4-3-7-18(21)12-15-24(22)29-25(28)19-10-13-20(26)14-11-19/h2-16H,1H3 |
InChI Key |
NVGLUYQOPQGBMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.